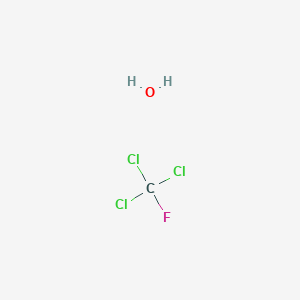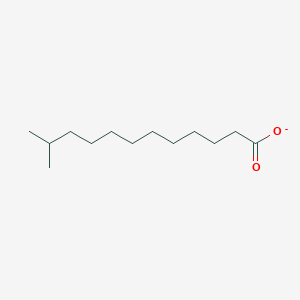
Isotridecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isotridecanoate is a methyl-branched fatty acid anion that is the conjugate base of isotridecanoic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of an isotridecanoic acid.
Applications De Recherche Scientifique
1. Chemical Extraction and Separation
Isotridecanoate and its derivatives are utilized in the field of chemical extraction and separation. For instance, a study by Sengupta et al. (2014) explored the use of a solvent system containing CMPO in a diluent mixture with n-dodecane and isodecanol for actinide partitioning. This system was evaluated for its efficacy in extracting actinides in various oxidation states from simulated high-level waste of fast breeder reactor fuel (Sengupta, Murali, Thulasidas, & Mohapatra, 2014). Zhu, Pranolo, and Cheng (2013) also demonstrated the use of isodecanol as a modifier for Aliquat 336 in solvent extraction processes, particularly for uranium extraction from alkaline leach solutions (Zhu, Pranolo, & Cheng, 2013).
2. Industrial and Chemical Applications
Isotridecanoate derivatives find applications in industrial processes. Lawson and Harding (1981) discussed the use of caustic oxidation to convert isotridecyl alcohol residue to simpler mixtures of highly branched, liquid carboxylic acids, including isotridecanoic acids. This process yielded primary carboxylic acids and secondary high boiling acids, demonstrating the versatility of isotridecanoates in industrial chemistry (Lawson & Harding, 1981).
3. Environmental Science
In the realm of environmental science, isotridecanoate-related compounds have been studied for their role in adsorption processes. Zhu, You, Wang, and Shi (2017) investigated the application of graphitic carbon nitride, a compound related to isotridecanoate, for the adsorption of Pb2+ ions from aqueous solutions. This study demonstrated the compound's potential as an efficient adsorbent for heavy metal ions (Zhu, You, Wang, & Shi, 2017).
4. Biological Applications
In biological contexts, isotridecanoate derivatives have been explored for their potential uses. For example, Cooperstein and Canavan (2010) discussed the application of poly(N-isopropyl acrylamide), a polymer related to isotridecanoate, in bioengineering, particularly for the nondestructive release of biological cells and proteins. This highlights the compound's significance in biomedical and bioengineering applications (Cooperstein & Canavan, 2010).
5. Microbiology and Pharmaceutical Research
Bodanszky and Bodanszky (1968) explored the role of isotridecanoic acid in the structure of the peptide antibiotic stendomycin, shedding light on its potential applications in microbiology and pharmaceutical research (Bodanszky & Bodanszky, 1968).
Propriétés
Nom du produit |
Isotridecanoate |
|---|---|
Formule moléculaire |
C13H25O2- |
Poids moléculaire |
213.34 g/mol |
Nom IUPAC |
11-methyldodecanoate |
InChI |
InChI=1S/C13H26O2/c1-12(2)10-8-6-4-3-5-7-9-11-13(14)15/h12H,3-11H2,1-2H3,(H,14,15)/p-1 |
Clé InChI |
SIOLDWZBFABPJU-UHFFFAOYSA-M |
SMILES |
CC(C)CCCCCCCCCC(=O)[O-] |
SMILES canonique |
CC(C)CCCCCCCCCC(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




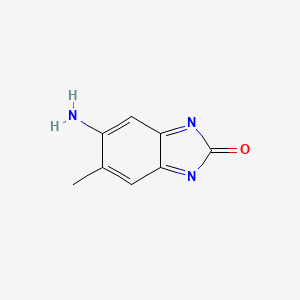
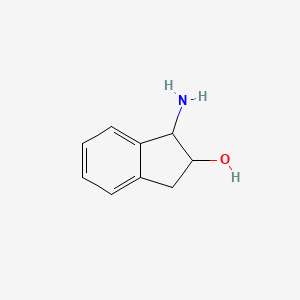

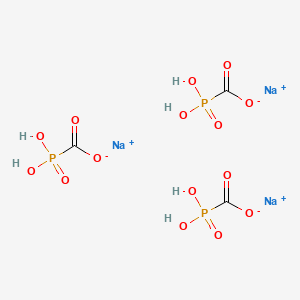

![1-[(3R,8R,9S,10S,13S,14S,17S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1258345.png)

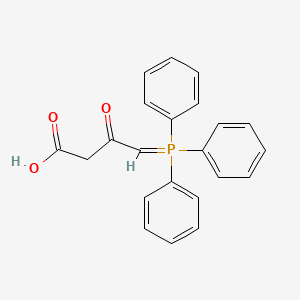
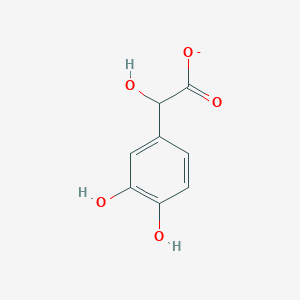
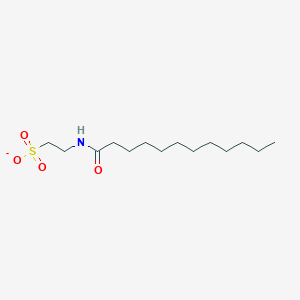
![[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] hexanoate](/img/structure/B1258354.png)
